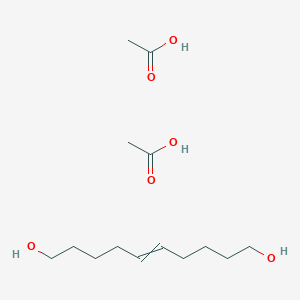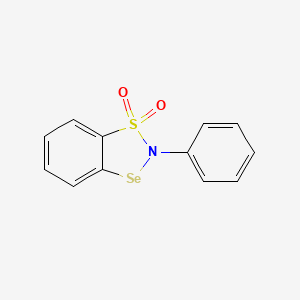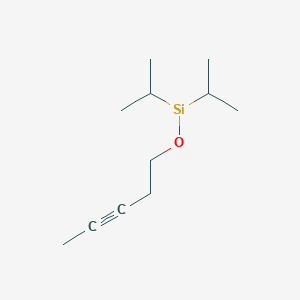
CID 12154365
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane is an organosilicon compound with the molecular formula C₁₁H₂₂OSi This compound is characterized by the presence of a pent-3-yn-1-yloxy group attached to a silicon atom, which is further bonded to two isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane typically involves the reaction of pent-3-yn-1-ol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Pent-3-yn-1-ol+di(propan-2-yl)chlorosilaneEt3N[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane+HCl
Industrial Production Methods
Industrial production methods for [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the pent-3-yn-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a building block for bioactive molecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile compound in chemical synthesis. The alkyne group can participate in click chemistry reactions, providing a pathway for the formation of complex molecular architectures.
Comparación Con Compuestos Similares
Similar Compounds
- [(Pent-2-yn-1-yl)oxy]di(propan-2-yl)silane
- [(But-3-yn-1-yl)oxy]di(propan-2-yl)silane
- [(Hex-3-yn-1-yl)oxy]di(propan-2-yl)silane
Uniqueness
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane is unique due to the presence of the pent-3-yn-1-yloxy group, which imparts specific reactivity and properties. The alkyne group allows for participation in click chemistry, making it a valuable compound for the synthesis of complex molecules. Additionally, the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C11H21OSi |
|---|---|
Peso molecular |
197.37 g/mol |
InChI |
InChI=1S/C11H21OSi/c1-6-7-8-9-12-13(10(2)3)11(4)5/h10-11H,8-9H2,1-5H3 |
Clave InChI |
GPUANQAHPSTEMT-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCO[Si](C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


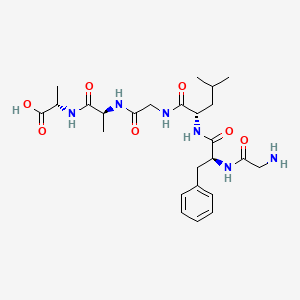
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
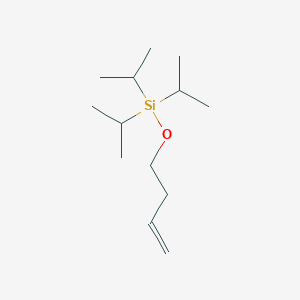
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
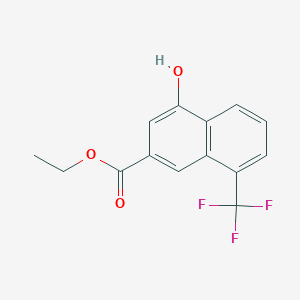
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
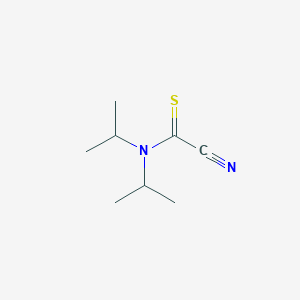
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)


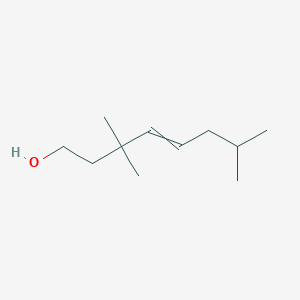
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
